

# experimental vs. theoretical properties of fluorinated propanes

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Compound of Interest

Compound Name: 1,2-Difluoroaminopropane

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A Comprehensive Guide to the Experimental and Theoretical Properties of Fluorinated Propanes

For researchers, scientists, and professionals in drug development, a deep understanding of the physicochemical properties of fluorinated alkanes is crucial. Fluorine's unique electronic properties can significantly alter molecular conformation, polarity, and metabolic stability, making fluorinated compounds valuable in medicinal chemistry and materials science. This guide provides an objective comparison of experimentally determined and theoretically calculated properties of a series of fluorinated propanes, offering insights into the accuracy of computational models and the effects of fluorination on molecular structure and behavior.

## **Data Presentation: A Comparative Analysis**

The following tables summarize key quantitative data for propane and a selection of its fluorinated derivatives. These tables facilitate a direct comparison between values obtained through experimental measurements and those predicted by computational chemistry.

Table 1: Molecular Geometry - Bond Lengths (Å)



Compound	Bond	Experiment al (Å)	Method	Theoretical (Å)	Method
Propane	C-C	1.522[1]	Microwave Spectroscopy	1.526	CCSD(T)/cc-pwCVQZ[1]
1- Fluoropropan e	C-C	1.530 (gauche)	Microwave Spectroscopy	1.524 (gauche)	MP2/6- 311+G(2d,2p) [2]
C-F	1.398 (gauche)	Microwave Spectroscopy	1.401 (gauche)	MP2/6- 311+G(2d,2p) [2]	
2- Fluoropropan e	C-C	1.514[3]	Gas Electron Diffraction	1.522[4]	3-21G ab initio
C-F	1.405[3]	Gas Electron Diffraction	1.398[4]	3-21G ab initio	
2,2- Difluoropropa ne	C-C	1.514[1]	Gas Electron Diffraction	1.516	CCSD(T)/cc-pwCVQZ[1]
C-F	1.369[1]	Gas Electron Diffraction	1.350	CCSD(T)/cc-pwCVQZ[1]	
Perfluoroprop ane	C-C	1.555	Gas Electron Diffraction	1.551	HF/3-21G
C-F (avg)	1.332	Gas Electron Diffraction	1.325	HF/3-21G	

Table 2: Molecular Geometry - Bond Angles (°)



Compound	Angle	Experiment al (°)	Method	Theoretical	Method
Propane	∠CCC	112.0[1]	Microwave Spectroscopy	112.1	CCSD(T)/cc- pwCVQZ[1]
1- Fluoropropan e	∠FCC	108.9 (gauche)	Microwave Spectroscopy	109.1 (gauche)	MP2/6- 311+G(2d,2p) [2]
2- Fluoropropan e	∠CCC	114.6[3]	Gas Electron Diffraction	113.37[4]	3-21G ab initio
ZCCF	108.19[4]	Microwave Spectroscopy	107.5[5]	Assumed	
2,2- Difluoropropa ne	∠CCC	115.9[1]	Gas Electron Diffraction	115.4	CCSD(T)/cc-pwCVQZ[1]
∠FCF	105.3[1]	Gas Electron Diffraction	107.0	CCSD(T)/cc-pwCVQZ[1]	
Perfluoroprop ane	∠CCC	111.4	Gas Electron Diffraction	112.3	HF/3-21G
∠FCF (avg)	108.6	Gas Electron Diffraction	108.5	HF/3-21G	

Table 3: Dipole Moments (Debye)



Compound	Experimental (D)	Method	Theoretical (D)	Method
1-Fluoropropane	1.90 (gauche), 2.05 (trans)[6]	Microwave Spectroscopy	-	-
2-Fluoropropane	1.96[5][7]	Microwave Spectroscopy	1.88	-
1,3- Difluoropropane	1.949[8]	Microwave Spectroscopy	2.59 (gg(l)), 0.35 (ag), 3.99 (gg(u)), 0.00 (aa)	M05-2X/6- 311+G**[9]
Perfluoropropane	0.014[10]	-	-	-

Table 4: Boiling Points (°C)

Compound	Experimental (°C)		
Propane	-42.1		
1-Fluoropropane	-2.5[11]		
2-Fluoropropane	-10[7]		
1,1-Difluoropropane	8[10]		
1,3-Difluoropropane	40-42[9][12]		
2,2-Difluoropropane	-0.4[13]		
Perfluoropropane	-36.7[10]		

Table 5: Conformational Energy Differences (kJ/mol)



Compound	Conformer Compariso n	Experiment al (kJ/mol)	Method	Theoretical (kJ/mol)	Method
1- Fluoropropan e	E(gauche) - E(anti)	-1.24	FT-IR in liquid Kr	-	-
2- Fluoropropan e	Rotational Barrier	14.9[5][7]	Microwave Spectroscopy	13.74	-
1,3- Difluoropropa ne	E(ag) - E(gg)	-	-	2.9 (in vacuum)	M05-2X/6- 311+G[9]
E(aa) - E(gg)	-	-	7.9 (in vacuum)	M05-2X/6- 311+G[9]	
E(gg') - E(gg)	-	-	12.1 (in vacuum)	M05-2X/6- 311+G**[9]	-

# **Experimental and Theoretical Methodologies**

A closer look at the methods employed to obtain the data presented above is essential for a critical evaluation of the results.

#### **Experimental Protocols**

Microwave Spectroscopy: This high-resolution technique is used to determine the rotational constants of molecules in the gas phase.[12][14] By analyzing the absorption of microwave radiation, precise molecular geometries, including bond lengths and angles, can be derived. For molecules with a permanent dipole moment, this method is particularly powerful. The experimental setup typically involves a microwave source, a sample cell maintained at low pressure, and a detector. Isotopic substitution is often employed to obtain a sufficient number of rotational constants to solve for the complete molecular structure.[15] Dipole moments can also be determined by measuring the Stark effect, which is the splitting of rotational lines in the presence of an external electric field.[16]



Gas Electron Diffraction (GED): In this method, a beam of high-energy electrons is scattered by a gaseous sample.[17][18] The resulting diffraction pattern provides information about the internuclear distances in the molecules.[17] By analyzing the diffraction intensities, radial distribution curves can be generated, from which bond lengths and angles can be extracted.
[17] GED is particularly useful for determining the structures of highly symmetric molecules and can be used in conjunction with microwave spectroscopy to refine structural parameters.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy in Liquefied Noble Gases: By dissolving a sample in a liquefied noble gas like krypton or xenon at cryogenic temperatures, the vibrational spectra of different conformers can be resolved.[2] By measuring the temperature dependence of the intensities of the vibrational bands corresponding to each conformer, the enthalpy difference between them can be determined.[2]

#### **Theoretical Protocols**

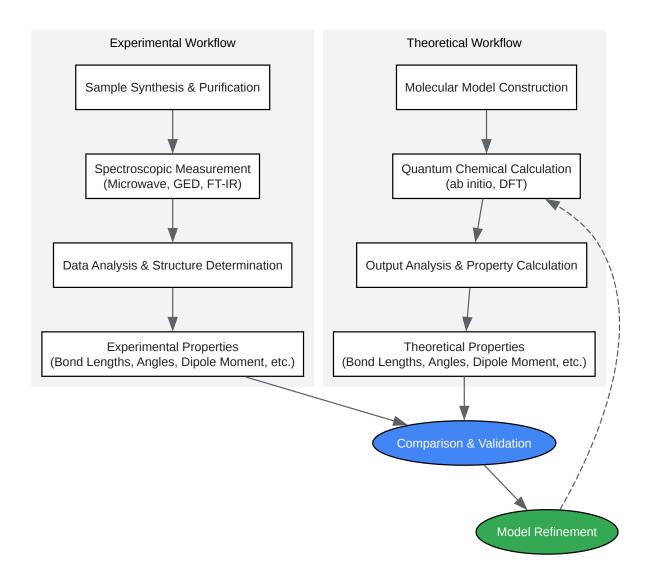
Ab Initio Calculations: These methods are based on first principles of quantum mechanics and do not rely on empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio method. More accurate results are typically obtained using post-Hartree-Fock methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), which account for electron correlation.[1][2][4] The choice of basis set (e.g., 6-31G\*, cc-pVTZ) is also crucial for the accuracy of the calculations.

Density Functional Theory (DFT): DFT methods have become a popular and computationally efficient approach for calculating the electronic structure of molecules. These methods approximate the electron density to determine the energy of the system. A variety of functionals (e.g., B3LYP, M05-2X) are available, each with its own strengths and weaknesses.[9] DFT is widely used to predict molecular geometries, vibrational frequencies, and relative energies of conformers.[9]

## **Visualization of the Comparison Workflow**

The following diagram illustrates the logical workflow for comparing experimental and theoretical properties of fluorinated propanes.





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Caption: Workflow for comparing experimental and theoretical data.

#### **Objective Comparison and Insights**

The data presented in the tables reveals a generally good agreement between experimental and theoretical values for the properties of fluorinated propanes.

 Molecular Geometry: For bond lengths and angles, theoretical methods, particularly higherlevel ab initio calculations like CCSD(T), provide predictions that are often within the experimental error margins.[1] For instance, the calculated C-C bond length and CCC angle

#### Validation & Comparative





for propane at the CCSD(T)/cc-pwCVQZ level are in excellent agreement with the experimental values from microwave spectroscopy.[1] As the degree of fluorination increases, some discrepancies can be observed, highlighting the challenges in accurately modeling the effects of multiple electronegative substituents.

- Dipole Moments: The dipole moment is a sensitive measure of the charge distribution in a molecule. The experimental values show a clear trend of increasing polarity with fluorination, as expected. Theoretical calculations for the different conformers of 1,3-difluoropropane demonstrate the significant impact of conformation on the overall dipole moment.[9] The highly polar gg(u) conformer has a calculated dipole moment of 3.99 D, while the nonpolar aa conformer has a dipole moment of 0.00 D.[9]
- Boiling Points: Boiling points are influenced by a combination of factors, including molecular weight, polarity, and intermolecular forces. The non-monotonic trend in the boiling points of the difluoropropanes underscores the complex interplay of these factors. For instance, 1,3-difluoropropane has a significantly higher boiling point (40-42°C) than 1,1-difluoropropane (8°C) and 2,2-difluoropropane (-0.4°C), which can be attributed to its larger dipole moment and the potential for stronger intermolecular dipole-dipole interactions.
- Conformational Energies: The conformational landscape of fluorinated propanes is a key area of study. For 1-fluoropropane, experimental and theoretical studies agree that the gauche conformer is more stable than the anti conformer, a phenomenon known as the "gauche effect."[2][19] In 1,3-difluoropropane, the gg conformer is the most stable, and the relative energies of the other conformers are influenced by a combination of steric and electrostatic interactions, including the repulsion between the two C-F bond dipoles in the gg' conformer.[9]

In conclusion, this guide demonstrates that modern computational methods can provide reliable predictions of the properties of fluorinated propanes. However, experimental validation remains crucial for refining theoretical models and for providing benchmark data. For researchers in drug development and materials science, a combined experimental and theoretical approach is invaluable for understanding and predicting the behavior of these important molecules.



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